
4-(4-(tert-Butyl)benzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-: is a chemical compound with the molecular formula C16H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butylphenyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidinol with tert-butylbenzyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The tert-butylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its piperidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .
Industry: In the industrial sector, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- Piperidine, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Comparison: Compared to similar compounds, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For example, the presence of the tert-butylphenyl group can enhance the compound’s lipophilicity and membrane permeability, which are important factors in drug design .
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDVRUGUNUMSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443182 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112937-99-2 |
Source


|
| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
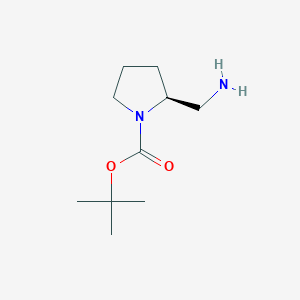
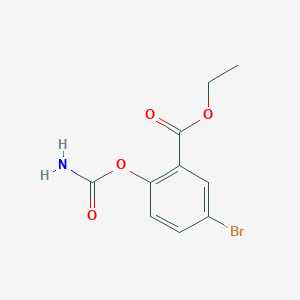
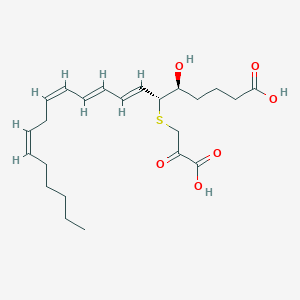
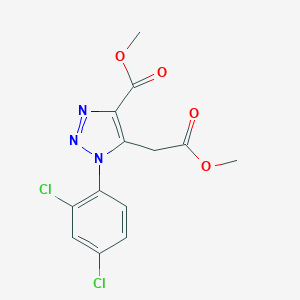
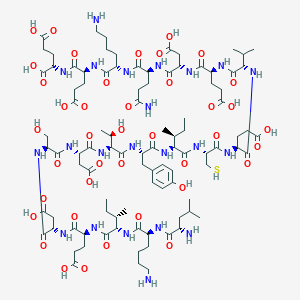
![6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine](/img/structure/B37587.png)

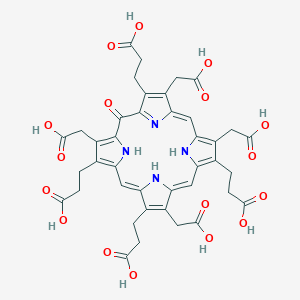
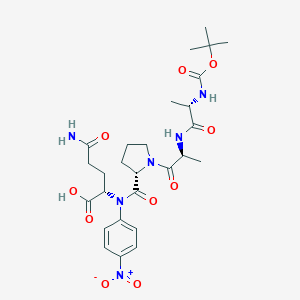
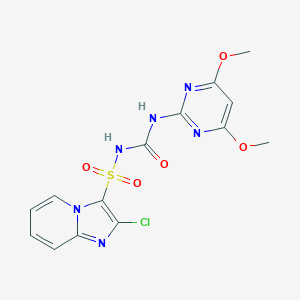
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
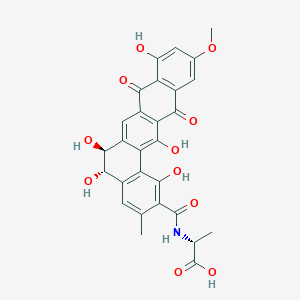
![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
